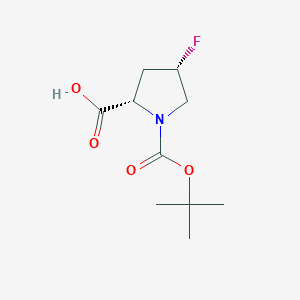

N-tert-Boc-cis-4-fluoro-L-proline

Descripción

The exact mass of the compound (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2S,4S)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16FNO4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWZXQOYEBWUTH-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049242 | |

| Record name | (4S)-1-tert-Butoxycarbonyl-4-fluoro-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203866-13-1 | |

| Record name | 1-(1,1-Dimethylethyl) (2S,4S)-4-fluoro-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203866-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S)-1-tert-Butoxycarbonyl-4-fluoro-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N-tert-Boc-cis-4-fluoro-L-proline" chemical properties

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-tert-Boc-cis-4-fluoro-L-proline is a synthetic derivative of the amino acid L-proline, which plays a pivotal role in medicinal chemistry and peptide science. The incorporation of a fluorine atom at the C4-position of the proline ring introduces unique stereoelectronic properties that can significantly influence the conformation, stability, and biological activity of peptides and small molecule therapeutics.[1][2][3] The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function makes this compound an ideal building block for Boc-strategy Solid-Phase Peptide Synthesis (SPPS).[4]

This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound, serving as a technical resource for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[5] Its key identifiers and physicochemical properties are summarized below.

Table 1: Compound Identifiers

| Identifier | Value | Reference |

| CAS Number | 203866-13-1 | [5][6][7] |

| Molecular Formula | C₁₀H₁₆FNO₄ | [5][6][7] |

| Synonyms | Boc-cis-4-fluoro-L-Pro-OH, (2S,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid | [5][7] |

| MDL Number | MFCD04973957 | [5][6] |

| PubChem ID | 4712523 | [5] |

| InChI Key | YGWZXQOYEBWUTH-BQBZGAKWSA-N | [6][7] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 233.24 g/mol | [5][6][7] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 157-161 °C (decomposes) | [6] |

| Optical Rotation | [α]²²/D −71.0±5° (c = 1 in chloroform) | [6] |

| Purity | ≥ 97% (HPLC) | [5][6] |

| Solubility | Excellent solubility and compatibility with various coupling reagents.[5] Specific quantitative data is not broadly published, but it is soluble in organic solvents like THF and EtOAc.[5] | |

| Storage Conditions | Store at 0 - 8 °C | [5] |

Table 3: Spectroscopic Data (¹H NMR)

| Chemical Shift (δ ppm) | Multiplicity / Coupling | Integration | Assignment | Reference |

| 8.76 | brs (broad singlet) | 1H | Carboxylic Acid (-COOH) | [5] |

| 5.28-5.12 | m (multiplet) | 1H | C4-H | [5] |

| 4.56-4.44 | m (multiplet) | 1H | C2-H (α-proton) | [5] |

| 3.86-3.58 | m (multiplet) | 2H | C5-H₂ | [5] |

| 2.77-2.01 | m (multiplet) | 2H | C3-H₂ | [5] |

| 1.48-1.44 | d (doublet), J=16 Hz | 9H | Boc group (-C(CH₃)₃) | [5] |

| Solvent: CDCl₃, Frequency: 400 MHz |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the hydrolysis of its corresponding methyl ester.[5]

General Procedure:

-

Dissolution: Dissolve this compound methyl ester (1.0 eq) in tetrahydrofuran (B95107) (THF).

-

Hydrolysis: Cool the solution to 0 °C and add an aqueous solution of lithium hydroxide (B78521) (LiOH) (approx. 1.05 eq).

-

Reaction: Stir the reaction mixture at room temperature for 2 hours, monitoring for the consumption of the starting material.

-

Neutralization & Extraction: Adjust the pH to ~5 with 1 M hydrochloric acid (HCl). Remove the THF under reduced pressure. Further adjust the aqueous layer's pH to 2 with 1 M HCl.

-

Work-up: Extract the aqueous layer three times with ethyl acetate (B1210297) (EtOAc).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product as a white solid.[5]

Incorporation into a Peptide via Boc-SPPS

This compound is incorporated into a growing peptide chain using the standard cyclical process of Boc-strategy Solid-Phase Peptide Synthesis (SPPS). The following protocol outlines one full cycle for adding the residue to a peptide-resin that has a free N-terminal amino group.

Materials:

-

Peptide-resin (e.g., MBHA resin with N-terminal amine deprotected)

-

This compound

-

Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

Neutralization Solution: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or equivalent

-

Solvents: DCM, Dimethylformamide (DMF)

Protocol:

-

Step 1: N-terminal Deprotection (if starting a new cycle)

-

Treat the peptide-resin with 50% TFA in DCM for approximately 20-30 minutes to remove the existing N-terminal Boc group.

-

Wash the resin thoroughly with DCM to remove residual TFA and the cleaved Boc group. The N-terminus is now a TFA salt.

-

-

Step 2: Neutralization

-

Treat the peptide-resin with 5-10% DIEA in DCM for 5-10 minutes to neutralize the TFA salt and yield the free amine.

-

Wash the resin thoroughly with DCM to remove excess DIEA and its salt.

-

-

Step 3: Amino Acid Coupling

-

Activation: In a separate vessel, dissolve this compound (2-4 equivalents relative to resin capacity) and an equimolar amount of HBTU in DMF. Add DIEA (2 equivalents relative to the amino acid) to activate the carboxylic acid.

-

Coupling: Add the activated amino acid solution to the neutralized peptide-resin.

-

Reaction: Agitate the mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test to detect the presence of free primary amines.

-

Washing: Once the reaction is complete (ninhydrin test is negative), filter the resin and wash thoroughly with DMF and DCM to remove all excess reagents and byproducts. The peptide chain is now extended by one this compound residue.

-

Applications and Significance

The unique properties of this compound make it a valuable tool for researchers.

-

Enhanced Peptide Stability: The electron-withdrawing nature of the fluorine atom can stabilize the peptide backbone, influence the cis/trans isomerization of the prolyl amide bond, and enforce a specific pyrrolidine (B122466) ring pucker.[1][2][3] This conformational constraint can lead to peptides with enhanced proteolytic stability and more defined secondary structures.

-

Drug Development: Fluorination is a common strategy in medicinal chemistry to improve a drug candidate's metabolic stability, membrane permeability, and binding affinity. This building block allows for the site-specific introduction of fluorine into peptide-based therapeutics.[5] It has been used as an intermediate in the synthesis of DPP-4 inhibitors for studying type 2 diabetes.

-

Biochemical Research: Peptides containing this analog are used to study protein folding, protein-protein interactions, and enzyme mechanisms.[5] The fluorine atom also serves as a sensitive reporter for ¹⁹F NMR studies, allowing for detailed investigation of protein conformation and dynamics without the background noise of ¹H NMR.[1]

Conclusion

This compound is a specialized chemical building block that offers researchers precise control over the conformational and physicochemical properties of peptides and peptidomimetics. Its straightforward integration into standard Boc-SPPS protocols, combined with the significant impact of fluorine substitution, ensures its continued relevance in the design of novel therapeutics and advanced biochemical probes. This guide provides the foundational data and protocols necessary for its effective utilization in a research setting.

References

(2S,4S)-1-Boc-4-fluoropyrrolidine-2-carboxylic acid structure

A Comprehensive Technical Guide to (2S,4S)-1-Boc-4-fluoropyrrolidine-2-carboxylic Acid

This technical guide provides an in-depth overview of (2S,4S)-1-Boc-4-fluoropyrrolidine-2-carboxylic acid, a fluorinated analog of the amino acid proline. This compound is of significant interest to researchers, scientists, and drug development professionals due to its utility as a versatile building block in the synthesis of novel peptides and peptidomimetics. The introduction of a fluorine atom at the 4-position of the pyrrolidine (B122466) ring can significantly influence the conformational properties and biological activity of the resulting molecules.

Chemical Structure and Properties

(2S,4S)-1-Boc-4-fluoropyrrolidine-2-carboxylic acid, also known as N-Boc-cis-4-fluoro-L-proline, is a derivative of proline where the amine is protected by a tert-butyloxycarbonyl (Boc) group and a hydrogen atom at the 4-position is substituted with a fluorine atom with a cis stereochemistry relative to the carboxylic acid group.

Chemical Structure:

Figure 1: Chemical structure of (2S,4S)-1-Boc-4-fluoropyrrolidine-2-carboxylic acid.

Physicochemical Properties

A summary of the key physicochemical properties of the title compound and its deprotected form are presented below.

| Property | (2S,4S)-1-Boc-4-fluoropyrrolidine-2-carboxylic acid | (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride[1] |

| Molecular Formula | C₁₀H₁₆FNO₄ | C₅H₉ClFNO₂ |

| Molecular Weight | 233.24 g/mol | 169.58 g/mol |

| Appearance | - | White solid |

| Melting Point | - | 130–136 °C (decomposition) |

| Optical Rotation | - | [α]D¹⁵ –13.9 (c 0.1, MeOH) |

| CAS Number | 203866-13-1 | - |

Spectroscopic Data

Spectroscopic data for the deprotected hydrochloride salt, (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride, is available.[1]

| Nucleus | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz |

| ¹H NMR (500 MHz, CD₃OD) | 5.44 (dt) | 52.1, 3.6 |

| 4.65–4.59 (m) | - | |

| 3.74 (ddd) | 20.0, 13.5, 1.5 | |

| 3.56 (ddd) | 35.7, 13.5, 3.6 | |

| 2.78–2.58 (m) | - | |

| ¹³C{¹H} NMR (126 MHz, CD₃OD) | 169.5 (C) | - |

| 91.5 (d) | ¹JCF = 177.2 | |

| 58.2 (CH) | - | |

| 52.0 (d) | ²JCF = 24.0 | |

| 35.4 (d) | ²JCF = 22.0 | |

| IR (neat) cm⁻¹ | 3358, 2947, 1742, 1717, 1603, 1499, 1263, 1246, 1179, 1026 | |

| HRMS (ESI) | m/z: [M + H]⁺ Calcd for C₅H₉FNO₂ 134.0612; Found 134.0611 |

Experimental Protocols

Synthesis of (2S,4S)-1-Boc-4-fluoropyrrolidine-2-carboxylic acid

The synthesis of the title compound is typically achieved from commercially available (2S,4R)-N-Boc-4-hydroxy-L-proline. The key steps involve the inversion of the stereocenter at the 4-position followed by fluorination. A representative synthetic workflow is depicted below.

Figure 2: Synthetic workflow for (2S,4S)-1-Boc-4-fluoropyrrolidine-2-carboxylic acid.

A detailed experimental protocol for a similar transformation is described in the literature, which involves the synthesis of the di-tert-butyl ester followed by deprotection.[1]

Step 1: Synthesis of Di-tert-butyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate [1] A detailed procedure for a related fluorination reaction involves dissolving di-tert-butyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate in dry dichloromethane (B109758) and cooling the solution. A fluorinating agent, such as morpholinosulfur trifluoride, is then added, and the reaction is stirred before being quenched. Purification by column chromatography yields the fluorinated product.

Step 2: Boc Protection of (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid While the direct synthesis of the title compound is not explicitly detailed in a single source, a general protocol for Boc protection of amino acids can be applied.

General Protocol for Boc Protection of Amines: The amine is dissolved in a suitable solvent, such as a mixture of water and dioxane or tetrahydrofuran (B95107) (THF). A base, typically triethylamine (B128534) or sodium hydroxide, is added, followed by the addition of di-tert-butyl dicarbonate (B1257347) (Boc₂O).[2][3] The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). An aqueous workup is then performed to isolate the N-Boc protected product.

Applications in Research and Drug Development

(2S,4S)-1-Boc-4-fluoropyrrolidine-2-carboxylic acid is a valuable building block in medicinal chemistry and peptide science. The incorporation of fluorinated proline analogs into peptides can have profound effects on their structure and function.

Key Applications:

-

Peptide and Peptidomimetic Synthesis: It is used as a monomer in solid-phase peptide synthesis (SPPS) to introduce a fluorinated proline residue into a peptide chain.

-

Conformational Control: The fluorine atom can influence the puckering of the pyrrolidine ring and the cis-trans isomerization of the preceding peptide bond, thereby controlling the secondary structure of the peptide.

-

Metabolic Stability: The C-F bond is very stable, and its introduction can block sites of metabolic degradation, leading to peptides with improved pharmacokinetic properties.

-

¹⁹F NMR Spectroscopy: The fluorine atom serves as a sensitive probe for NMR studies, allowing for detailed conformational analysis of peptides and their interactions with biological targets.

The role of (2S,4S)-1-Boc-4-fluoropyrrolidine-2-carboxylic acid as a building block in peptide synthesis is illustrated in the following diagram.

Figure 3: Role of (2S,4S)-1-Boc-4-fluoropyrrolidine-2-carboxylic acid in peptide synthesis.

References

A Comprehensive Technical Guide to N-tert-Boc-cis-4-fluoro-L-proline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties, experimental protocols, and synthetic pathways related to N-tert-Boc-cis-4-fluoro-L-proline, a key building block in modern medicinal chemistry.

Core Physical and Chemical Properties

This compound, with the CAS Number 203866-13-1, is a fluorinated derivative of the amino acid proline, featuring a tert-butyloxycarbonyl (Boc) protecting group.[1][2] This modification enhances its utility in peptide synthesis and the development of novel therapeutics by influencing the conformational properties of the resulting peptides and improving metabolic stability.[2][3]

Quantitative Physical Data

The following table summarizes the key physical properties of this compound and its closely related methyl ester derivative.

| Property | This compound | This compound Methyl Ester |

| Molecular Formula | C₁₀H₁₆FNO₄[1] | C₁₁H₁₈FNO₄ |

| Molecular Weight | 233.24 g/mol [1] | 247.26 g/mol |

| Melting Point | 160-162 °C[1] | Not Available |

| Boiling Point | 346 °C at 760 mmHg[1] | Not Available |

| Density | 1.3±0.1 g/cm³[1] | 1.153 g/mL at 25 °C[4] |

| Appearance | White to off-white solid[2] | Colorless to yellow to tan |

| Optical Rotation | Not specified | [α]²⁰/D = -74 to -60° (c=0.5 in MeOH)[4] |

| Solubility | Excellent solubility and compatibility with various coupling reagents.[2] | Soluble in organic solvents such as dichloromethane, acetone, and methanol. |

Synthesis and Characterization

The synthesis of this compound is a critical process for its application in drug discovery and development. A common route involves the hydrolysis of its methyl ester precursor.

General Synthetic Workflow

The diagram below illustrates a typical synthetic pathway from the methyl ester to the final carboxylic acid product.

Caption: Synthetic workflow for the preparation of this compound.

Experimental Protocols

Synthesis of (2S,4S)-4-fluoro-1-tert-butoxycarbonylpyrrolidine-2-carboxylic acid from its methyl ester:

-

Reaction Setup: A solution of N-tert-butoxycarbonyl-cis-4-fluoro-L-proline methyl ester (5.83 g, 23.58 mmol) in tetrahydrofuran (B95107) (THF, 30 mL) is prepared.

-

Hydrolysis: At 0 °C, an aqueous solution of lithium hydroxide (B78521) (LiOH, 1.98 g in 30 mL of water) is added to the solution of the methyl ester. The reaction mixture is then stirred at room temperature for 2 hours.

-

pH Adjustment and Workup: The pH of the reaction mixture is initially adjusted to 5 with the addition of 1 M hydrochloric acid (HCl). The THF is subsequently removed under reduced pressure. The pH of the remaining aqueous layer is then further adjusted to 2 with 1 M HCl.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate (80 mL each).

-

Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄) and then concentrated under reduced pressure to yield the final product as a white solid.[5]

Characterization Protocol:

The structure and purity of the synthesized this compound are confirmed through various analytical techniques.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive ion mode is used to confirm the molecular weight of the compound. A peak corresponding to [M+H]⁺ is expected at m/z 234.24.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is employed to elucidate the structure of the molecule. The spectrum is typically recorded on a 400 MHz instrument using CDCl₃ as the solvent.[5]

The following diagram outlines the characterization workflow for the synthesized compound.

Caption: Workflow for the analytical characterization of the synthesized product.

Applications in Drug Development and Research

This compound is a valuable building block in the synthesis of peptides and peptidomimetics.[2] Its incorporation can enhance the stability and biological activity of these molecules.[2] The fluorinated proline derivative has been utilized in the synthesis of various peptide-based therapeutics, with applications in targeting neurological disorders and cancer.[2] Furthermore, it serves as a crucial intermediate in the preparation of dipeptidyl peptidase IV (DPP-4) inhibitors, which are used in the treatment of type 2 diabetes.

The unique structural properties of this compound also make it a subject of interest in protein engineering and materials science.[4] In protein engineering, it is used to design modified peptides and proteins with enhanced stability and activity.[4] In materials science, it is explored for the development of novel polymers with improved properties.

References

- 1. Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 4. chemimpex.com [chemimpex.com]

- 5. N-BOC-cis-4-fluoro-L-proline synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of N-tert-Boc-cis-4-fluoro-L-proline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-Boc-cis-4-fluoro-L-proline, a key building block in medicinal chemistry and drug development. The document presents a summary of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data in structured tables for easy reference and comparison. Detailed experimental protocols for acquiring this spectroscopic data are also provided, along with a visual workflow of the analytical process.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |

| 8.76 | br s | -COOH | [1] |

| 5.28-5.12 | m | H-4 | [1] |

| 4.56-4.44 | m | H-2 | [1] |

| 3.86-3.58 | m | H-5 | [1] |

| 2.77-2.01 | m | H-3 | [1] |

| 1.48-1.44 | d (J=16 Hz) | -C(CH₃)₃ | [1] |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Reference |

| 177.15, 174.68 | C=O (Carboxylic Acid) | [2] |

| 155.64, 153.91 | C=O (Boc) | [2] |

| 92.64, 91.92, 91.22, 90.52 | C-4 | [2] |

| 81.84, 81.06 | -C (CH₃)₃ | [2] |

| 57.71 | C-2 | [2] |

| 53.74, 52.95 | C-5 | [2] |

| 37.52, 35.63 | C-3 | [2] |

| 28.46 | -C(C H₃)₃ | [2] |

Solvent: CDCl₃, Frequency: 126 MHz. Note: Data is for a closely related derivative and serves as a representative example.

Table 3: ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Reference |

| -171.5 | m | -F |

Solvent: CDCl₃, Frequency: 471 MHz

Table 4: Mass Spectrometry Data

| m/z | Ion | Method | Reference |

| 234.24 | [M+H]⁺ | ESI | [1] |

Table 5: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3300-2500 | O-H stretch (carboxylic acid) | General knowledge |

| ~2980 | C-H stretch (alkane) | General knowledge |

| ~1740 | C=O stretch (carboxylic acid) | General knowledge |

| ~1680 | C=O stretch (carbamate) | General knowledge |

| ~1160 | C-F stretch | General knowledge |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Synthesis of this compound

The title compound can be synthesized from its methyl ester precursor. In a typical procedure, N-tert-butoxycarbonyl-cis-4-fluoro-L-proline methyl ester is dissolved in a mixture of tetrahydrofuran (B95107) (THF) and water. Lithium hydroxide (B78521) (LiOH) is then added at 0 °C, and the reaction mixture is stirred at room temperature for several hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the THF is removed under reduced pressure, and the aqueous layer is acidified to pH 2 with dilute hydrochloric acid. The product is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield this compound as a white solid.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

¹H NMR Spectroscopy : Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters are typically used.

-

¹³C NMR Spectroscopy : Acquire the carbon-13 NMR spectrum on a spectrometer operating at a frequency of 100 MHz or higher. Proton decoupling is used to simplify the spectrum.

-

¹⁹F NMR Spectroscopy : Acquire the fluorine-19 NMR spectrum. This is a sensitive nucleus, and the acquisition is typically straightforward.

-

Data Processing : Process the acquired free induction decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the compound in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation : Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI).

-

Data Acquisition : Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Analysis : Analyze the resulting spectrum to determine the mass-to-charge ratio (m/z) of the parent ion and any significant fragment ions.

Infrared (IR) Spectroscopy

-

Sample Preparation : Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used for solid samples.

-

Instrumentation : Place the sample in an FTIR spectrometer.

-

Data Acquisition : Record the infrared spectrum over the range of approximately 4000 to 400 cm⁻¹.

-

Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the O-H stretch of the carboxylic acid, the C=O stretches of the carboxylic acid and the Boc protecting group, and the C-F stretch.

Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

N-tert-Boc-cis-4-fluoro-L-proline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Boc-cis-4-fluoro-L-proline is a synthetic amino acid derivative that has garnered significant attention in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the proline ring offers a powerful tool to modulate the conformational properties and metabolic stability of peptides and peptidomimetics. This guide provides an in-depth overview of the discovery, history, synthesis, and applications of this valuable building block.

Discovery and History

The exploration of fluorinated proline analogs dates back to the mid-20th century, with the first synthesis of 4-fluoroprolines reported by Gottlieb and Witkop in 1965.[1][2] This pioneering work laid the foundation for the development of a wide array of fluorinated proline derivatives. The introduction of the tert-butoxycarbonyl (Boc) protecting group provided a crucial tool for the application of these amino acids in modern peptide synthesis. While a singular "discovery" paper for this compound is not readily identifiable, its emergence is a direct result of the evolution of fluorination chemistry and the increasing demand for conformationally constrained amino acids in drug design. The development of stereoselective synthetic routes in the late 20th and early 21st centuries has made this and other fluorinated prolines more accessible for research and development.[3]

Synthetic Methodologies

The synthesis of this compound typically commences from readily available starting materials such as trans-4-hydroxy-L-proline. The key transformation is the stereospecific introduction of the fluorine atom at the C4 position with inversion of stereochemistry. Various fluorinating reagents have been employed to achieve this, each with its own advantages and considerations.

Key Synthetic Approaches

Several methods have been developed for the synthesis of this compound, primarily involving the fluorination of a protected 4-hydroxy-L-proline derivative.

A common strategy involves the following steps:

-

Protection of the amino and carboxyl groups: The starting material, 4-hydroxy-L-proline, is typically protected to prevent unwanted side reactions. The amino group is commonly protected with a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is often esterified (e.g., as a methyl or benzyl (B1604629) ester).

-

Fluorination: The hydroxyl group at the 4-position is then replaced by a fluorine atom. This is the critical stereochemical step. Deoxyfluorination reagents are employed to achieve this transformation.

-

Deprotection: Finally, the protecting group on the carboxylic acid is removed to yield the desired product.

Experimental Workflow for Synthesis

Caption: General synthetic workflow for this compound.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the synthesis of this compound.

Synthesis of this compound from N-Boc-trans-4-hydroxy-L-proline methyl ester

This protocol is a composite of commonly reported procedures.

Step 1: Fluorination of N-Boc-trans-4-hydroxy-L-proline methyl ester

-

Reagents and Materials:

-

N-Boc-trans-4-hydroxy-L-proline methyl ester

-

Deoxyfluorinating agent (e.g., Diethylaminosulfur trifluoride (DAST) or Morpholinosulfur trifluoride)

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

-

-

Procedure:

-

Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester in anhydrous DCM in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the deoxyfluorinating agent (e.g., 1.1 to 1.5 equivalents of DAST) to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain this compound methyl ester.

-

Step 2: Hydrolysis of this compound methyl ester [4][5][6]

-

Reagents and Materials:

-

This compound methyl ester

-

Lithium hydroxide (B78521) (LiOH)

-

Tetrahydrofuran (THF) and Water

-

Hydrochloric acid (1 M)

-

Ethyl acetate (B1210297) (EtOAc)

-

-

Procedure:

-

Dissolve the this compound methyl ester in a mixture of THF and water.

-

Add an excess of lithium hydroxide (typically 2-3 equivalents).

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.

-

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

| Starting Material | Fluorinating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| N-Boc-trans-4-hydroxy-L-proline methyl ester | DAST | DCM | -78 to RT | 12-24 | ~71% (for fluorination and hydrolysis) | [6] |

| N-Boc-trans-4-hydroxy-L-proline methyl ester | Nosyl fluoride | Not specified | Not specified | Not specified | Moderate | [6] |

| Di-tert-butyl (2S,4R)-4-(tosyloxy)pyrrolidine-1,2-dicarboxylate | Morpholinosulfur trifluoride | Acetonitrile | Not specified | Not specified | 63% (fluorination step) | [1][7] |

| N-tert-butoxycarbonyl-cis-4-fluoro-L-proline methyl ester (for hydrolysis) | LiOH | THF/H₂O | RT | 2 | 96% (hydrolysis step) | [4] |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| CAS Number | 203866-13-1 | [8][9] |

| Molecular Formula | C₁₀H₁₆FNO₄ | [8] |

| Molecular Weight | 233.24 g/mol | [8] |

| Appearance | White to off-white solid | [10] |

| Melting Point | 157-161 °C | [8] |

| Optical Activity | [α]²²/D −71.0±5°, c = 1 in chloroform | [8] |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.76 (brs, 1H), 5.28-5.12 (m, 1H), 4.56-4.44 (m, 1H), 3.86-3.58 (m, 2H), 2.77-2.01 (m, 2H), 1.48-1.44 (d, 9H) | [4] |

| MS (ESI, m/z) | 234.24 [M+H]⁺ | [4] |

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of a variety of biologically active molecules. Its incorporation can lead to enhanced metabolic stability, improved binding affinity, and favorable conformational pre-organization of the final compound.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A significant application of this compound is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, which are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[8] DPP-4 is a serine protease that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release. The fluorinated proline moiety can be a key component of the inhibitor's structure, often mimicking the natural proline substrate of DPP-4.

Signaling Pathway of DPP-4 Inhibition

Caption: Role of DPP-4 inhibitors in the incretin pathway.

Other Applications

Beyond DPP-4 inhibitors, this compound has been utilized in the synthesis of:

-

Antiviral agents: The conformational constraints imposed by the fluorinated proline ring can be beneficial in the design of inhibitors of viral proteases or other enzymes.

-

Peptide-based therapeutics: Incorporation of this amino acid can enhance the stability of peptides against proteolytic degradation, a common challenge in peptide drug development.[11]

-

Neuroactive compounds: It can serve as a scaffold for the synthesis of ligands for various receptors in the central nervous system.[11]

Conclusion

This compound has established itself as a cornerstone building block in modern medicinal chemistry. Its synthesis, while requiring careful control of stereochemistry, is well-documented and achievable through various routes. The unique properties conferred by the fluorine atom make it an invaluable tool for researchers and drug developers aiming to create novel therapeutics with improved pharmacological profiles. As the demand for more sophisticated and effective drugs continues to grow, the importance of versatile synthetic intermediates like this compound is set to increase.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. raineslab.com [raineslab.com]

- 4. researchgate.net [researchgate.net]

- 5. N-BOC-cis-4-fluoro-L-proline synthesis - chemicalbook [chemicalbook.com]

- 6. N-BOC-cis-4-fluoro-L-proline | 203866-13-1 [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. N-Boc-顺式-4-氟-L-脯氨酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. N-BOC-cis-4-fluoro-L-proline|203866-13-1--AN PharmaTech Co Ltd [anpharma.net]

- 10. 203866-13-1 / N-BOC-cis-4-fluoro-L-proline | BTCpharm华祥医药 [btcpharm.com]

- 11. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: N-tert-Boc-cis-4-fluoro-L-proline (CAS: 203866-13-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Boc-cis-4-fluoro-L-proline is a fluorinated derivative of the amino acid L-proline, featuring a tert-butyloxycarbonyl (Boc) protecting group. The strategic placement of a fluorine atom on the C4 position of the proline ring introduces unique stereoelectronic properties that significantly influence the molecule's conformation and bioactivity. This modification enhances the stability of peptides and can improve the pharmacological properties of drug candidates.[1] Consequently, this compound has emerged as a valuable building block in medicinal chemistry and peptide synthesis, particularly in the development of therapeutics for metabolic diseases, neurological disorders, and cancer.[1]

This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its applications in drug discovery, with a focus on its role as a precursor for Dipeptidyl Peptidase-4 (DPP-4) inhibitors and ligands for the α4β2 nicotinic acetylcholine (B1216132) receptor.

Physicochemical and Spectroscopic Data

The key physical, chemical, and spectroscopic properties of this compound are summarized below.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 203866-13-1 | [1] |

| Molecular Formula | C₁₀H₁₆FNO₄ | [1] |

| Molecular Weight | 233.24 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 157-161 °C | Sigma-Aldrich |

| Optical Rotation | [α]²²/D −71.0±5°, c = 1 in chloroform | Sigma-Aldrich |

| Purity | ≥ 97% (HPLC) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Spectroscopic Data

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.76 (brs, 1H), 5.28-5.12 (m, 1H), 4.56-4.44 (m, 1H), 3.86-3.58 (m, 2H), 2.77-2.01 (m, 2H), 1.48-1.44 (d, 9H, J = 16 Hz) | [1] |

| Mass Spectrometry (ESI, pos. ion) | m/z: 234.24 [M+H]⁺ | [1] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the hydrolysis of the corresponding methyl ester.[1] Alternative routes often start from N-Boc-4-hydroxy-L-proline methyl ester, employing a deoxyfluorinating agent.[2][3][4]

Protocol: Hydrolysis of N-tert-butoxycarbonyl-cis-4-fluoro-L-proline methyl ester [1]

-

Dissolution: In a round-bottom flask, dissolve N-tert-butoxycarbonyl-cis-4-fluoro-L-proline methyl ester (5.83 g, 23.58 mmol) in tetrahydrofuran (B95107) (THF, 30 mL).

-

Cooling: Place the flask in an ice bath to cool the solution to 0 °C.

-

Hydrolysis: While stirring, add a solution of lithium hydroxide (B78521) (LiOH, 1.98 g) in 30 mL of water to the reaction mixture.

-

Reaction: Remove the ice bath and continue stirring the mixture at room temperature for 2 hours.

-

pH Adjustment (1): Carefully adjust the pH of the reaction mixture to 5 using a 1 M solution of hydrochloric acid (HCl).

-

Solvent Removal: Remove the THF under reduced pressure using a rotary evaporator.

-

pH Adjustment (2): Adjust the pH of the remaining aqueous layer to 2 with 1 M HCl.

-

Extraction: Transfer the aqueous solution to a separatory funnel and extract three times with ethyl acetate (B1210297) (EtOAc, 80 mL each).

-

Drying: Combine the organic layers and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Concentration: Filter off the drying agent and concentrate the organic phase in vacuo to yield this compound as a white solid (yield: 5.3 g, 96%).

Analytical Methods

3.2.1 High-Performance Liquid Chromatography (HPLC)

Purity analysis is typically performed using reversed-phase HPLC. Chiral separations can be achieved using specialized chiral stationary phases.[5][6][7]

Protocol: Chiral HPLC Analysis

-

Column: CHIROBIOTIC T or R (Teicoplanin or Ristocetin A based)[5][6]

-

Mobile Phase: Reversed-phase mode is generally preferred for t-BOC amino acids.[5] A typical mobile phase could be a gradient of acetonitrile (B52724) and water with a volatile buffer like ammonium (B1175870) trifluoroacetate (B77799) or ammonium acetate.

-

Detection: UV detector at an appropriate wavelength (e.g., 210-220 nm).

-

Procedure:

-

Prepare a standard solution of the compound in the mobile phase.

-

Inject the sample onto the equilibrated HPLC system.

-

Run the gradient method to separate the enantiomers.

-

Determine the purity and enantiomeric excess by integrating the peak areas.

-

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the structure of the compound. Due to the fluorine atom, both ¹H and ¹³C NMR will show characteristic splitting patterns.

Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key signals to observe include the Boc group protons, the proline ring protons, and the carboxylic acid proton. The protons on carbons adjacent to the fluorine will exhibit coupling (J-coupling).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The carbon atom bonded to fluorine will appear as a doublet due to one-bond C-F coupling. Carbons two or three bonds away may also show smaller couplings.

-

Interpretation: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure. Two-dimensional NMR techniques like COSY and HSQC can aid in assigning the proton and carbon signals.[4][8]

3.2.3 Mass Spectrometry (MS)

Electrospray ionization (ESI) is a common method for analyzing N-Boc protected amino acids.

Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol (B129727) or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into the ESI source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the base peak.

-

Fragmentation Analysis (MS/MS): If further structural confirmation is needed, perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion. Characteristic fragmentation for N-Boc protected compounds includes the loss of isobutylene (B52900) (-56 Da) and/or the entire Boc group (-100 Da).[9][10][11][12]

Applications in Drug Discovery

The unique conformational constraints imposed by the fluorine atom make this compound a valuable precursor for synthesizing bioactive molecules.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that inactivates incretin (B1656795) hormones like GLP-1 and GIP, which are crucial for regulating blood glucose levels.[13][14] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release. This mechanism is a key strategy in the treatment of type 2 diabetes.[13][14][15] this compound serves as a key intermediate in the synthesis of certain DPP-4 inhibitors.[2][16][17]

α4β2 Nicotinic Acetylcholine Receptor (nAChR) Ligands

The α4β2 nAChR is the most abundant nicotinic receptor subtype in the brain and is involved in various cognitive functions.[18][19] Modulators of this receptor are being investigated for a range of neurological conditions. The rigid structure of the proline ring in this compound makes it a useful scaffold for designing potent and selective α4β2 nAChR ligands.

The signaling of α4β2 nAChRs can be both ionotropic (ion channel-mediated) and metabotropic (second messenger-mediated). The metabotropic pathway can be independent of ion flux and involves a cascade that can lead to the activation of Protein Kinase C (PKC).[18]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS 203866-13-1) is a key synthetic intermediate with significant applications in drug discovery and development. Its fluorinated proline core provides a unique conformational rigidity that is leveraged in the design of potent enzyme inhibitors and receptor ligands. The detailed protocols and data presented in this guide are intended to support researchers in the effective utilization of this versatile compound in their scientific endeavors.

References

- 1. N-BOC-cis-4-fluoro-L-proline synthesis - chemicalbook [chemicalbook.com]

- 2. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chromatographytoday.com [chromatographytoday.com]

- 8. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 12. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]

- 15. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]

- 16. researchgate.net [researchgate.net]

- 17. Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. jstage.jst.go.jp [jstage.jst.go.jp]

- 19. researchgate.net [researchgate.net]

Molecular weight and formula of N-tert-Boc-cis-4-fluoro-L-proline

An In-depth Technical Guide to N-tert-Boc-cis-4-fluoro-L-proline

This guide provides comprehensive technical information on this compound, a fluorinated derivative of the amino acid proline. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This molecule serves as a critical building block in the synthesis of peptides and pharmaceuticals due to its unique structural features that enhance stability and bioactivity.[1]

Core Physicochemical and Identification Data

This compound, systematically named (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid, is a synthetic amino acid derivative.[2] The introduction of a fluorine atom and a tert-Butoxycarbonyl (Boc) protecting group imparts specific conformational properties and allows for its controlled incorporation into larger molecules.[1]

| Property | Value | References |

| Molecular Formula | C₁₀H₁₆FNO₄ | [2][3][4] |

| Molecular Weight | 233.24 g/mol | [2][3][4] |

| CAS Number | 203866-13-1 | [2][3][4] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 160-162 °C | [2] |

| Purity | ≥ 97% (HPLC) | [1] |

Applications in Research and Drug Development

This compound is a valuable component in the development of novel therapeutics, particularly in the following areas:

-

Peptide Synthesis: It is utilized as a building block in the synthesis of peptides, enhancing their stability and biological activity.[1] The fluorinated proline ring can influence the peptide's conformation, leading to improved pharmacological properties.

-

Drug Development: This compound is a key intermediate in the synthesis of various drug candidates.[1][5] Notably, it is used in the creation of dipeptidyl peptidase-4 (DPP-4) inhibitors, which are a class of drugs for the treatment of type 2 diabetes.[3] Its application also extends to the development of therapeutics for neurological disorders and cancer.[1]

-

Conformational Studies: The fluorine atom provides a useful probe for ¹⁹F NMR studies, which can be employed to investigate the cis-trans isomerization of peptides and proteins.[6]

Experimental Protocols

General Synthesis of (2S,4S)-4-fluoro-1-tert-butoxycarbonylpyrrolidine-2-carboxylic acid

A common laboratory-scale synthesis involves the hydrolysis of the corresponding methyl ester.[7]

Materials:

-

N-tert-butoxycarbonyl-cis-4-fluoro-L-proline methyl ester

-

Tetrahydrofuran (THF)

-

Lithium hydroxide (B78521) (LiOH) aqueous solution

-

Dilute hydrochloric acid (1 M)

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve N-tert-butoxycarbonyl-cis-4-fluoro-L-proline methyl ester (5.83 g, 23.58 mmol) in THF (30 mL).[7]

-

Cool the solution to 0 °C.[7]

-

Add an aqueous solution of LiOH (1.98 g in 30 mL of water) to the reaction mixture.[7]

-

Stir the mixture at room temperature for 2 hours.[7]

-

Remove the THF under reduced pressure.[7]

-

Adjust the pH of the remaining aqueous layer to 2 with 1 M hydrochloric acid.[7]

-

Extract the aqueous layer three times with ethyl acetate (80 mL each).[7]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[7]

-

Concentrate the solution under reduced pressure to yield (2S,4S)-4-fluoro-1-tert-butoxycarbonylpyrrolidine-2-carboxylic acid as a white solid (5.3 g, 96% yield).[7]

Characterization Data:

-

Mass Spectrum (ESI, positive ion mode) m/z: 234.24 [M + H]⁺[7]

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.76 (broad single peak, 1H), 5.28-5.12 (multiple peaks, 1H), 4.56-4.44 (multiple peaks, 1H), 3.86-3.58 (multiple peaks, 2H), 2.77-2.01 (multiple peaks, 2H), 1.48-1.44 (double peaks, 9H, J = 16 Hz).[7]

Diagrams

Caption: Synthetic pathway for this compound.

Caption: Role in the drug development pipeline.

References

A Technical Guide to Fluorinated Proline Derivatives: Synthesis, Properties, and Applications in Research and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into proline residues offers a powerful tool for modulating the conformational and biological properties of peptides and proteins. This technical guide provides a comprehensive literature review of fluorinated proline derivatives, focusing on their synthesis, physicochemical properties, and diverse applications. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for key synthetic procedures are provided. Furthermore, this guide illustrates the role of these unique amino acids in influencing molecular interactions and signaling pathways.

Core Concepts: The Impact of Fluorination on Proline

Proline's unique cyclic structure imparts significant conformational constraints on the peptide backbone, influencing protein folding and stability. The introduction of fluorine, the most electronegative element, at various positions on the pyrrolidine (B122466) ring further refines these properties through potent stereoelectronic effects.

The primary consequences of fluorinating the proline ring are:

-

Enforcement of Ring Pucker: The strong inductive effect of the fluoro group enforces a particular pucker upon the pyrrolidine ring, a phenomenon known as the gauche effect. For instance, (2S, 4R)-4-fluoroproline (4R-Flp) predominantly adopts a Cγ-exo pucker, while (2S, 4S)-4-fluoroproline (4S-flp) favors a Cγ-endo pucker. This pre-organization of the ring conformation can have significant downstream effects on peptide and protein structure.

-

Bias in Peptide Bond Conformation: The ring pucker preference directly influences the cis/trans isomerism of the preceding peptide bond. Generally, an exo pucker is associated with a higher preference for the trans amide rotamer, while an endo pucker can increase the population of the cis amide isomer.

-

Modulation of Physicochemical Properties: Fluorination can alter the pKa of the proline nitrogen, impact thermal stability, and modify the lipophilicity of the resulting peptide or protein. These changes can be leveraged to enhance pharmacokinetic properties in drug design.

-

A Unique Probe for ¹⁹F NMR: The presence of the fluorine atom provides a sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) studies, allowing for detailed investigations of protein conformation, dynamics, and interactions without background interference from other nuclei.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for various fluorinated proline derivatives, providing a basis for comparison in experimental design.

Table 1: Conformational Preferences of Fluorinated Proline Derivatives in Model Peptides

| Proline Derivative | Model Peptide | Solvent | % cis Isomer | % trans Isomer | K (trans/cis) | Reference |

| L-Proline | Ac-Pro-OMe | D₂O | 19.5 | 80.5 | 4.12 | [1] |

| (4R)-Fluoroproline | Ac-(4R)FPro-OMe | D₂O | 12.5 | 87.5 | 7.0 | [1] |

| (4S)-Fluoroproline | Ac-(4S)FPro-OMe | D₂O | 28.6 | 71.4 | 2.4 | [1] |

| 4,4-Difluoroproline | Ac-Dfp-OMe | D₂O | ~19 | ~81 | ~4.3 | |

| (3S)-Fluoroproline | Ac-(3S)FPro-OMe | D₂O | 16.9 | 83.1 | 4.9 | [1] |

| (3R)-Fluoroproline | Ac-(3R)FPro-OMe | D₂O | 10.9 | 89.1 | 8.2 | [1] |

Table 2: Thermal Stability of Collagen-like Peptides Containing Fluorinated Prolines

| Peptide | Sequence | Tₘ (°C) | Reference |

| Pro-CRP | (Pro-Pro-Gly)₁₀ | 43 | |

| Flp-CRP | (Pro-(4R)Flp-Gly)₁₀ | 48 | |

| Dfp-CRP | (Pro-Dfp-Gly)₁₀ | 42 | |

| Hyp-CRP | (Pro-(4R)Hyp-Gly)₁₀ | 58 |

Table 3: pKa Values of Fluorinated Proline Derivatives

| Proline Derivative | pKa (Ammonium Group) | Reference |

| L-Proline | 10.64 | |

| 3,4-Dehydroproline | 9.74 | [2] |

| 4-Trifluoromethyl-3,4-dehydroproline | 7.54 | [2] |

Table 4: ¹⁹F NMR Chemical Shifts of Fluorinated Prolines in Peptides

| Proline Derivative | Peptide Context | Solvent | Chemical Shift (ppm, relative to CFCl₃) | Reference |

| (4R)-Fluoroproline | Ac-(4R)FPro-OMe | D₂O | -178 | [3] |

| (4S)-Fluoroproline | Ac-(4S)FPro-OMe | D₂O | -173 | [3] |

| 4,4-Difluoroproline | Ac-Dfp-OMe | D₂O | -93.5 (pro-4R), -95.5 (pro-4S) (trans); -91 (pro-4R), -103 (pro-4S) (cis) |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key fluorinated proline derivatives and their incorporation into peptides.

Synthesis of (2S, 4R)- and (2S, 4S)-4-Fluoroproline

A common route to 4-fluoroprolines starts from the readily available (2S, 4R)-4-hydroxyproline. The synthesis involves the inversion of the stereocenter at the 4-position for the (2S, 4S) diastereomer, followed by fluorination.

Materials:

-

(2S, 4R)-N-Boc-4-hydroxy-L-proline

-

O-tert-butyl-N,N'-diisopropylisourea

-

Tosyl chloride (TsCl)

-

Diethylaminosulfur trifluoride (DAST) or other fluorinating agents

-

Appropriate solvents (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF))

-

Reagents for Boc deprotection (e.g., trifluoroacetic acid (TFA))

Procedure:

-

Esterification: Protect the carboxylic acid of (2S, 4R)-N-Boc-4-hydroxy-L-proline as a tert-butyl ester using O-tert-butyl-N,N'-diisopropylisourea.

-

Tosylation: Activate the hydroxyl group by reacting the product from step 1 with tosyl chloride in pyridine to form the tosylate.

-

Synthesis of (2S, 4S)-4-Fluoroproline (via inversion and fluorination):

-

To obtain the (4S)-hydroxyproline precursor, perform an inversion of the stereocenter of the tosylated intermediate. This can be achieved via a Mitsunobu reaction with a suitable nucleophile (e.g., p-nitrobenzoic acid) followed by hydrolysis.

-

Fluorinate the resulting (2S, 4S)-N-Boc-4-hydroxy-L-proline tert-butyl ester using a fluorinating agent like DAST in an appropriate solvent such as DCM at low temperature.

-

-

Synthesis of (2S, 4R)-4-Fluoroproline:

-

Directly fluorinate the (2S, 4R)-N-Boc-4-hydroxy-L-proline tert-butyl ester from step 1 using a fluorinating agent like DAST. This reaction proceeds with retention of configuration.

-

-

Deprotection: Remove the Boc and tert-butyl ester protecting groups using a strong acid such as TFA to yield the final fluorinated proline derivative.

Incorporation of Fmoc-Fluorinated Prolines into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Materials:

-

Fmoc-protected fluorinated proline (e.g., Fmoc-(4R)-Flp-OH)

-

Appropriate resin for SPPS (e.g., Rink Amide resin for C-terminal amides)

-

Standard Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Base (e.g., DIPEA, NMM)

-

Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

-

Solvents for washing (e.g., DMF, DCM)

General SPPS Cycle for Incorporating a Fluorinated Proline:

-

Resin Swelling: Swell the resin in an appropriate solvent like DMF.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound peptide by treating with 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

-

Coupling of Fmoc-Fluorinated Proline:

-

Dissolve the Fmoc-fluorinated proline and coupling reagents in DMF.

-

Add the base to activate the amino acid.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed. The coupling time may need to be extended for sterically hindered fluorinated prolines.

-

-

Washing: Wash the resin to remove unreacted reagents.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: After the final coupling step, deprotect the N-terminal Fmoc group. Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail.[4]

-

Precipitation and Purification: Precipitate the crude peptide in cold ether, and purify using reverse-phase HPLC.

Signaling Pathways and Molecular Interactions

Fluorinated proline derivatives serve as invaluable tools for dissecting protein-protein interactions that are critical for cellular signaling. One prominent example is the interaction between proline-rich motifs (PRMs) and SH3 (Src Homology 3) domains, which are crucial components of many signal transduction pathways.[5]

The binding of PRMs to SH3 domains often involves the adoption of a polyproline type II (PPII) helix conformation by the PRM.[6] The conformational preferences instilled by fluorinated prolines can be used to probe and modulate these interactions. For instance, incorporating a fluorinated proline that favors a specific ring pucker can pre-organize the peptide into a conformation that either enhances or diminishes its binding affinity for an SH3 domain.

The diagram above illustrates the logical relationship where the incorporation of a fluorinated proline into a proline-rich peptide influences its conformational equilibrium. This, in turn, affects its ability to adopt the PPII helix required for binding to an SH3 domain, thereby modulating the downstream signaling cascade.

Conclusion and Future Directions

Fluorinated proline derivatives have emerged as indispensable tools in chemical biology, peptide science, and drug discovery. Their ability to fine-tune peptide and protein conformation, enhance stability, and serve as sensitive NMR probes provides researchers with a versatile platform for investigating complex biological systems. The continued development of novel fluorinated proline analogues and more efficient synthetic methodologies will undoubtedly expand their application in areas such as the design of constrained peptides with enhanced therapeutic properties and the elucidation of intricate signaling networks. The strategic use of these powerful building blocks holds immense promise for advancing our understanding of biological processes and for the development of next-generation therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. mr.copernicus.org [mr.copernicus.org]

- 4. peptide.com [peptide.com]

- 5. 4-Fluoroproline derivative peptides: effect on PPII conformation and SH3 affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural basis for the binding of proline-rich peptides to SH3 domains - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Synthesis of N-tert-Boc-cis-4-fluoro-L-proline

For Researchers, Scientists, and Drug Development Professionals

N-tert-Boc-cis-4-fluoro-L-proline is a valuable fluorinated amino acid derivative widely utilized as a building block in medicinal chemistry and peptide synthesis.[1][2] The incorporation of a fluorine atom at the C4-position of the proline ring can significantly influence the conformational properties of peptides and proteins, enhancing their stability, bioactivity, and metabolic resistance.[1] Its unique stereochemistry and electronic properties make it a crucial component in the design of novel therapeutics, including enzyme inhibitors and modulators of biological pathways.[2][3] For instance, it is a key intermediate in the synthesis of certain DPP-4 inhibitors used in the management of type 2 diabetes.[3] The tert-butyloxycarbonyl (Boc) protecting group facilitates its straightforward integration into peptide sequences using standard solid-phase or solution-phase synthesis methodologies.[1]

Experimental Workflow Overview

Caption: Synthetic workflow for this compound.

Experimental Protocols

The synthesis of this compound is typically achieved in a multi-step process, starting from a readily available hydroxyproline (B1673980) derivative. A common route involves the fluorination of N-Boc-trans-4-hydroxy-L-proline methyl ester followed by saponification of the resulting methyl ester.

Step 1: Synthesis of N-tert-butoxycarbonyl-cis-4-fluoro-L-proline methyl ester

This step involves a nucleophilic fluorination of the corresponding hydroxyproline derivative. Several deoxyfluorinating agents can be employed, such as Diethylaminosulfur trifluoride (DAST) or Nosyl fluoride.[4] The following is a general procedure.

Materials:

-

N-Boc-trans-4-hydroxy-L-proline methyl ester

-

Deoxyfluorinating agent (e.g., DAST, Nosyl fluoride)

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes for elution

Procedure:

-

Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add the deoxyfluorinating agent (e.g., 1.1 to 1.5 equivalents of DAST) to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred, chilled saturated aqueous solution of NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-tert-butoxycarbonyl-cis-4-fluoro-L-proline methyl ester.

Step 2: Synthesis of this compound

This final step involves the hydrolysis (saponification) of the methyl ester to yield the desired carboxylic acid.[5]

Materials:

-

N-tert-butoxycarbonyl-cis-4-fluoro-L-proline methyl ester (5.83 g, 23.58 mmol)

-

Tetrahydrofuran (THF, 30 mL)

-

Lithium hydroxide (B78521) (LiOH, 1.98 g)

-

Deionized water (30 mL)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc, 3 x 80 mL)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-tert-butoxycarbonyl-cis-4-fluoro-L-proline methyl ester in THF (30 mL) in a round-bottom flask.

-

Prepare a solution of lithium hydroxide (1.98 g) in water (30 mL).

-

Cool the THF solution to 0 °C in an ice bath and add the aqueous LiOH solution.[5]

-

Remove the ice bath and stir the reaction mixture vigorously at room temperature for 2 hours.[5]

-

After 2 hours, adjust the pH of the mixture to approximately 5 with 1 M HCl.[5]

-

Remove the THF from the mixture under reduced pressure (in vacuo).[5]

-

Adjust the pH of the remaining aqueous layer to 2 with 1 M HCl.[5]

-

Extract the aqueous layer three times with ethyl acetate (80 mL each).[5]

-

Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).[5]

-

Filter off the drying agent and concentrate the solution under reduced pressure to yield this compound as a white solid (5.3 g).[5]

Data Presentation

The following table summarizes the quantitative data for the final product obtained from the saponification step.

| Parameter | Value | Reference |

| Yield | 96% | [5] |

| Appearance | White solid | [5] |

| Molecular Formula | C₁₀H₁₆FNO₄ | [6] |

| Molecular Weight | 233.24 g/mol | [6] |

| Mass Spectrometry | MS (ESI, pos. ion) m/z: 234.24 [M+H]⁺ | [5] |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.76 (brs, 1H), 5.28-5.12 (m, 1H), 4.56-4.44 (m, 1H), 3.86-3.58 (m, 2H), 2.77-2.01 (m, 2H), 1.48-1.44 (d, 9H, J = 16 Hz) | [5] |

| Melting Point | 160-162 °C | [6] |

Logical Relationship Diagram

Caption: Key stages in the synthesis of this compound.

References

Application Notes and Protocols: N-tert-Boc-cis-4-fluoro-L-proline in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Boc-cis-4-fluoro-L-proline is a synthetic amino acid analog that serves as a valuable tool in peptide design and synthesis. The incorporation of fluorine at the 4-position of the proline ring with cis stereochemistry introduces unique stereoelectronic effects that can be leveraged to control peptide conformation and enhance stability.[1][2][3] Proline's distinct cyclic structure already imparts significant constraints on the peptide backbone. The addition of a highly electronegative fluorine atom further biases the pyrrolidine (B122466) ring pucker and the cis/trans isomerization of the preceding peptide bond.[1][2][3][4]

These predictable modulations make this compound a powerful tool for investigating structure-activity relationships, stabilizing specific secondary structures, and developing therapeutic peptides with improved properties.[2][3] This document provides detailed application notes on its use and a comprehensive protocol for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS).

Application Notes

Conformational Control of the Peptide Backbone

The primary application of cis-4-fluoro-L-proline is to enforce specific conformational preferences within a peptide sequence. The strong inductive effect of the fluorine atom has two major consequences:

-

Ring Pucker Preference: (2S, 4S)-4-fluoroproline, the enantiomer of the title compound, preferentially adopts a Cγ-endo ring pucker.[1] This pre-organization of the proline ring can contribute to the overall conformational stability of the peptide or protein.[1]

-

Cis-Amide Bond Stabilization: Peptides containing cis-4-fluoro-L-proline show a strong preference for a cis conformation of the Xaa-Pro peptide bond preceding the fluoroproline residue.[1] This is in contrast to its diastereomer, trans-4-fluoro-L-proline, which favors the trans-amide bond.[1] This control over isomerization is critical in designing peptides where a specific cis or trans prolyl bond is required for biological activity or structural integrity.

Enhancement of Peptide and Protein Stability

By locking the peptide backbone into a specific conformation, the incorporation of cis-4-fluoro-L-proline can lead to enhanced thermal and proteolytic stability. This "pre-organization" reduces the entropic penalty of folding into the desired structure. For example, fluorinated proline analogs have been used to increase the thermostability of collagen mimetic peptides.[2]

Probing Structure-Function Relationships

Researchers can systematically replace natural proline residues with cis-4-fluoro-L-proline to investigate the role of prolyl cis/trans isomerization and ring pucker in biological processes. This substitution can reveal critical insights into protein folding pathways, enzyme-substrate interactions, and receptor binding.[2] The subtle yet defined conformational changes induced by the fluorinated analog can help elucidate the structural requirements for a peptide's function.

¹⁹F NMR Spectroscopy Probe

The fluorine atom serves as a highly sensitive nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5] Incorporating cis-4-fluoro-L-proline provides a site-specific ¹⁹F NMR probe to study peptide and protein conformation, dynamics, and interactions without the need for isotopic labeling of more common nuclei.[5] The chemical shift of the ¹⁹F nucleus is sensitive to its local environment, providing valuable information on conformational changes upon binding or folding.[5]

Quantitative Data: Conformational Preferences of 4-Substituted Prolines

The following table summarizes the influence of 4-position substituents on the trans/cis ratio of the preceding amide bond in model peptides. This data highlights the significant stabilizing effect of cis-4-fluoro-L-proline on the cis-amide conformation compared to unsubstituted proline.

| Proline Derivative in Ac-Xaa-Pro-NH₂ | Preceding Amino Acid (Xaa) | Ktrans/cis | % cis Isomer | Reference |

| Proline | Tyrosine | 2.7 | ~27% | [5] |

| (4S)-fluoro-L-proline (cis) | Tyrosine | 1.5 | 40% | [5] |

| (4R)-hydroxy-L-proline | Tyrosine | 5.6 | ~15% | [6] |

| (4S)-hydroxy-L-proline | Tyrosine | 2.7 | ~27% | [6] |

Note: Data is derived from model peptide systems and the exact trans/cis ratio can be influenced by the preceding amino acid residue and solvent polarity.[2][5] Aromatic residues preceding the proline tend to favor the cis isomer.[5][7]

Diagrams and Workflows

Logical Relationship of Fluorine Incorporation

Caption: Effects of incorporating cis-4-fluoro-L-proline.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

Caption: Standard Fmoc-SPPS workflow for peptide synthesis.

Experimental Protocols

Protocol 1: Incorporation of this compound using Fmoc-based SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing cis-4-fluoro-L-proline using the Fmoc/tBu strategy. Note that for Boc-based SPPS, N-Boc-cis-4-fluoro-L-proline would be used directly, and deprotection steps would involve TFA. The protocol below assumes the use of the corresponding Fmoc-protected version, Fmoc-cis-4-fluoro-L-proline , which is more common for modern SPPS.

Materials:

-

Resin: Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid).[8]

-

Protected Amino Acids: Fmoc-L-amino acids with acid-labile side-chain protecting groups (e.g., Trt, Boc, tBu).

-

Fmoc-cis-4-fluoro-L-proline .

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

-

Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or HATU.[9][10]

-

Base: N,N-Diisopropylethylamine (DIPEA).[9]

-

Washing Solvents: DMF, DCM, Methanol.

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.

-

Precipitation Solvent: Cold diethyl ether.

-

SPPS reaction vessel.

Methodology:

-

Resin Preparation:

-

Place the desired amount of resin (e.g., 0.1 mmol scale) in the reaction vessel.

-

Swell the resin in DMF for at least 1 hour.[8] Drain the DMF.

-

-

First Amino Acid Coupling (if not pre-loaded):

-

Perform Fmoc deprotection on the resin by adding the 20% piperidine/DMF solution. Agitate for 5 minutes, drain, and repeat for 15-20 minutes.[9]

-

Wash the resin thoroughly with DMF (5-6 times).

-

Couple the first Fmoc-amino acid using standard coupling activation (see Step 4).

-

-

Fmoc Deprotection Cycle:

-

Add the 20% piperidine/DMF solution to the resin-bound peptide.

-

Agitate for 5 minutes, drain the solution.

-

Add fresh deprotection solution and agitate for another 15-20 minutes.

-

Drain and wash the resin thoroughly with DMF (5-6 times) followed by DCM (2-3 times) and DMF (2-3 times).

-

-

Amino Acid Coupling Cycle (Standard and Fluorinated Proline):

-

In a separate vial, dissolve the Fmoc-amino acid (3-4 equivalents relative to resin loading), HBTU (3-4 eq.), and HOBt (3-4 eq.) in a minimal amount of DMF.

-

Add DIPEA (6-8 eq.) to the activation mixture and vortex for 1-2 minutes.

-